molecular formula C9H17NO2 B2570371 Methyl azocane-2-carboxylate CAS No. 705916-37-6

Methyl azocane-2-carboxylate

Cat. No. B2570371
M. Wt: 171.24
InChI Key: WWEMGEIEZFUSEK-UHFFFAOYSA-N
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Description

“Methyl azocane-2-carboxylate” is a chemical compound with the IUPAC name “methyl 2-azocanecarboxylate”. It has a molecular weight of 171.24 and its InChI code is 1S/C9H17NO2/c1-12-9(11)8-6-4-2-3-5-7-10-8/h8,10H,2-7H2,1H3 .


Synthesis Analysis

The synthesis of azo dye derivatives, which include compounds like “Methyl azocane-2-carboxylate”, has been a topic of significant interest in the pharmaceutical sector . The pharmaceutical industries require a simplistic synthesis approach that can afford a wide range of azo dye derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl azocane-2-carboxylate” is represented by the InChI code 1S/C9H17NO2/c1-12-9(11)8-6-4-2-3-5-7-10-8/h8,10H,2-7H2,1H3 .


Chemical Reactions Analysis

Carboxylic acids, such as “Methyl azocane-2-carboxylate”, have several reactions involving the O−H bond, including acid dissociation and solvolytic reactions .


Physical And Chemical Properties Analysis

“Methyl azocane-2-carboxylate” has a predicted boiling point of 238.1±33.0 °C and a predicted density of 0.975±0.06 g/cm3 . Its pKa is predicted to be 9.41±0.40 .

Scientific Research Applications

Asymmetric Synthesis Applications

  • Azocane-2-carboxylic Acids Synthesis : Methyl azocane-2-carboxylate derivatives were synthesized with high enantiomeric excess, indicating potential use in asymmetric synthesis of α-alkylated α-amino acids (Georg & Guan, 1992).

Chemical Reactions and Properties

  • DNA Methylation Research : The analog 5-aza-2'-deoxycytidine, related to Methyl azocane-2-carboxylate, is used extensively to induce gene expression and cellular differentiation through DNA demethylation (Jüttermann et al., 1994).
  • Novel Aziridine Esters Synthesis : The efficient alkylation of aromatic heterocycles with Methyl 2-(2,6-dichlorophenyl)-2 H -azirine-3-carboxylate, a related compound, leads to novel aziridine esters (Alves et al., 2000).
  • Gene Expression Alteration : Methyl 2H-Azirine-3-carboxylates, similar to Methyl azocane-2-carboxylate, act as good dienophiles in chemical reactions affecting the gene expression (Bhullar et al., 1997).

Potential Therapeutic Targets

  • Cancer Therapy : DNA methylation studies, particularly using 5-aza-2'-deoxycytidine, a compound related to Methyl azocane-2-carboxylate, have implications in cancer therapy by targeting gene body methylation (Yang et al., 2014).

Organocatalysis

  • Catalysis in Asymmetric Michael Additions : Methyl 4-aminopyrrolidine-2-carboxylates, akin to Methyl azocane-2-carboxylate, are used as catalysts in asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).

Molecular Chemistry

  • Synthesis of Benzo[c]azocanones : Ethyl 1-oxo-indane-2-carboxylate, related to Methyl azocane-2-carboxylate, was used in a bismuth-mediated ring-expansion reaction to synthesize benzo[c]azocanones (Behler et al., 2011).

Environmental Impact

  • Azo Dye Reduction by Microflora : Studies on azo dyes, which include compounds structurally similar to Methyl azocane-2-carboxylate, focus on their reduction by intestinal microflora, highlighting environmental and health impacts (Chung et al., 1992).

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives . The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole, and quinoline moieties and their pharmacological applications are being explored .

properties

IUPAC Name

methyl azocane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-9(11)8-6-4-2-3-5-7-10-8/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEMGEIEZFUSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl azocane-2-carboxylate

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